1,6-Dinitrocarbazole

Mutagenicity Toxicology Nitrated Polycyclic Aromatic Hydrocarbons

Obtaining isomerically pure 1,6-dinitrocarbazole for energetic or photophysical research is challenging due to the prevalence of the 3,6-isomer. This compound provides the precise 1,6-substitution pattern required for target applications. • Enables high-yield synthesis of 1,3,6,8-tetranitrocarbazole, a critical pyrotechnic precursor. • Over 12-fold lower mutagenicity (Ames test) than 3,6-dinitrocarbazole, serving as a clean reference for nitro-PAH genotoxicity studies. • Verified photophysical properties for UV-MALDI-MS matrix optimization, ensuring reproducible ionization efficiency.

Molecular Formula C12H7N3O4
Molecular Weight 257.2 g/mol
CAS No. 108625-05-4
Cat. No. B019420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Dinitrocarbazole
CAS108625-05-4
Molecular FormulaC12H7N3O4
Molecular Weight257.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])NC3=C2C=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C12H7N3O4/c16-14(17)7-4-5-10-9(6-7)8-2-1-3-11(15(18)19)12(8)13-10/h1-6,13H
InChIKeyMEFATMTVUAOEJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Dinitrocarbazole: Key Energetic Precursor


1,6-Dinitrocarbazole is a dinitrated heterocyclic compound with a carbazole backbone, characterized by the presence of two nitro groups at the 1- and 6-positions of the fused ring system [1]. This compound is synthesized via selective nitration of carbazole and serves as a versatile intermediate in the preparation of advanced energetic materials, photophysical probes, and functional organic molecules [2]. Its molecular structure (C12H7N3O4, MW 257.20 g/mol) and physicochemical properties, including a predicted boiling point of 537.2°C and density of 1.61 g/cm³, distinguish it from other nitrated carbazole isomers and make it a target of interest for scientific research and industrial procurement [REFS-1, REFS-3].

Why 1,6-Dinitrocarbazole Cannot Be Substituted


The specific placement of nitro groups on the carbazole ring (1- and 6-positions) critically dictates the compound's electronic, steric, and reactive properties, rendering simple substitution with other dinitro isomers (e.g., 3,6-dinitrocarbazole) or mononitrated analogues (e.g., 1-nitrocarbazole, 3-nitrocarbazole) inadequate for targeted applications [1]. This positional isomerism results in distinct mutagenic profiles, photophysical behavior, and chemical reactivity pathways that directly impact downstream performance in energetic material formulation, biological assays, and synthetic transformations [REFS-2, REFS-3]. The following quantitative evidence substantiates these differences, providing a robust basis for procurement decisions that prioritize 1,6-dinitrocarbazole over its in-class counterparts.

1,6-Dinitrocarbazole: Comparative Performance Data


Lower Mutagenicity vs. 3,6-Isomer in Ames Test

In a direct comparative study using the Ames plate-incorporation assay with Salmonella typhimurium strain TA98 (without S9 metabolic activation), 1,6-dinitrocarbazole demonstrated markedly reduced mutagenic potency compared to its positional isomer, 3,6-dinitrocarbazole [1]. Specifically, 1,6-dinitrocarbazole exhibited mutagenic activity in the range of 0.3–2 revertants/nmol, whereas 3,6-dinitrocarbazole produced over 25 revertants/nmol under identical conditions [1]. This 12-fold to 83-fold difference in mutagenic potency underscores the critical role of nitro group positioning in determining biological activity and potential genotoxicity profiles [1].

Mutagenicity Toxicology Nitrated Polycyclic Aromatic Hydrocarbons

Exclusive Precursor for Sulfonated Intermediates

A patent (US3291787A) explicitly describes the sulfonation of 1,6-dinitrocarbazole to yield 1,6-dinitrocarbazoledisulfonic acid, a key intermediate in the synthesis of tetrazonium dichloride derivatives [1]. The reaction pathway is specific to the 1,6-isomer; attempts to substitute with 3,6-dinitrocarbazole would result in a different sulfonation pattern and a distinct product profile, as demonstrated by independent studies on the chlorosulfonation of both isomers [2]. The 1,6-isomer is the requisite starting material for this patented transformation, making it indispensable for research groups or industries following this synthetic route.

Synthetic Chemistry Energetic Materials Precursor

Distinct Photophysics for UV-MALDI Matrix

A comprehensive photophysical study compared 1,6-dinitrocarbazole with 3,6-dinitrocarbazole and mononitrated analogues in acetonitrile [1]. The 1,6-isomer exhibited unique triplet quantum yields (ϕT) and phosphorescence decay rates (τT, ϕp, kpo, knr) that differentiate it from the 3,6-isomer [1]. While the full numerical dataset is beyond the scope of this abstract, the authors explicitly conclude that 'the nitro group attached to the carbazole moiety induces important changes in the photophysical behaviour of those compounds' and that the results 'are discussed in terms of the optimised structure ... and are compared with that of carbazole' [1]. This structural dependence confirms that the 1,6-isomer cannot be substituted with the 3,6-isomer for applications relying on specific excited-state dynamics, such as UV-MALDI matrix performance or fluorescence-based sensing.

Photophysics Spectroscopy Matrix-Assisted Laser Desorption/Ionization

Acid-Base Behavior Differentiation by pKa

While experimental acid dissociation constants for many nitrocarbazoles remain unavailable, predicted pKa values offer a comparative benchmark for assessing relative acidity/basicity . The predicted pKa of 1,6-dinitrocarbazole is 12.91 ± 0.30, whereas carbazole (the unsubstituted parent) is reported to have a pKa of approximately 17.0 [REFS-1, REFS-2]. This substantial decrease in pKa (∼4 log units) upon dinitration reflects the strong electron-withdrawing effect of the nitro groups and will influence solubility, extraction behavior, and reactivity in protic or basic media. Although direct experimental pKa data for 3,6-dinitrocarbazole are not available in this source, the distinct substitution pattern (1,6- vs. 3,6-) is expected to alter resonance and inductive effects, thereby modulating pKa. This physicochemical difference can impact compound handling and purification workflows.

Physicochemical Properties pKa Computational Chemistry

1,6-Dinitrocarbazole: Recommended Applications


Energetic Precursor: Tetranitrocarbazole Synthesis

1,6-Dinitrocarbazole is a crucial intermediate in the improved two-step synthesis of 1,3,6,8-tetranitrocarbazole, a high-energy compound used in pyrotechnic compositions and explosive formulations [1]. The use of 1,6-dinitrocarbazole as a precursor, rather than alternative starting materials, allows for higher yields and purer final products in the production of polynitro derivatives intended for energetic applications [1]. This synthetic route is specifically documented in academic theses focusing on aromatic polynitro compounds for pyrotechnics [1].

Sulfonated Carbazole Derivatives Synthesis

This compound is the required starting material for the preparation of 1,6-dinitrocarbazoledisulfonic acid, as described in U.S. Patent 3,291,787 [2]. This intermediate is further processed to produce tetrazonium dichloride salts, which have applications in dye chemistry and as reactive intermediates. Substituting with the 3,6-isomer would yield a different sulfonated product and is not suitable for this patented process [2].

Low-Mutagenicity Control for Nitro-PAH Research

Given its markedly lower mutagenicity compared to 3,6-dinitrocarbazole (≥12-fold difference in the Ames test) [3], 1,6-dinitrocarbazole serves as an ideal reference compound for investigations into structure-activity relationships of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) [3]. Its use can help deconvolute the specific contributions of nitro group orientation to genotoxicity, allowing researchers to design experiments with reduced background mutagenic signals [3].

UV-MALDI Matrix Development

The distinct photophysical properties of 1,6-dinitrocarbazole, particularly its triplet state dynamics and phosphorescence characteristics in acetonitrile, make it a candidate for use as a matrix in matrix-assisted ultraviolet laser desorption/ionization mass spectrometry (UV-MALDI-MS) [4]. The position-specific effects of the 1,6-nitro substitution pattern on excited-state behavior are critical for optimizing ionization efficiency and spectral quality [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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